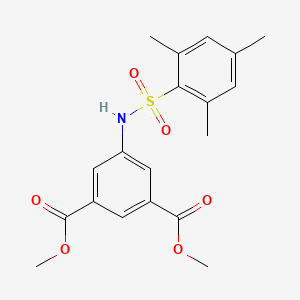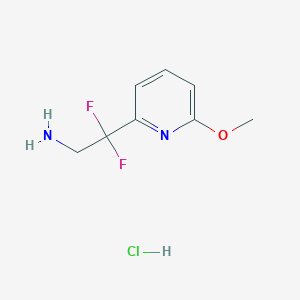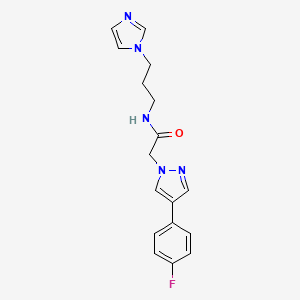![molecular formula C18H16BrNO4 B2910536 methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-46-5](/img/structure/B2910536.png)
methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the CAS Number: 439096-46-5 . It has a molecular weight of 390.23 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid .科学研究应用
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of benzoxazin-derived compounds. It has also been used in the study of the structure-activity relationship of benzoxazin-derived compounds and their potential therapeutic applications. Additionally, this compound has been used in the study of the metabolism of benzoxazin-derived compounds, such as their absorption, distribution, metabolism, and excretion.
作用机制
The mechanism of action of methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is not fully understood. However, it is believed that this compound acts as an agonist of the benzoxazin-derived receptor, which is involved in the regulation of physiological processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to interact with other cellular targets, such as G-protein-coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to possess anti-inflammatory, anti-apoptotic, and anti-proliferative effects. Additionally, this compound has been shown to possess anti-oxidant, anti-mutagenic, and anti-tumorigenic effects.
实验室实验的优点和局限性
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in the presence of a variety of solvents and reagents. Additionally, this compound has a low toxicity profile, making it safe to handle in the laboratory. However, this compound has a number of limitations, including its low solubility in aqueous solutions and its low potency.
未来方向
There are a number of potential future directions for research involving methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate. These include further investigations into the biochemical and physiological effects of this compound, as well as studies on the structure-activity relationship of this compound and its potential therapeutic applications. Additionally, further research could be conducted on the metabolism of this compound and its potential interactions with other cellular targets. Finally, studies could be conducted to investigate the potential use of this compound as a drug for the treatment of various diseases.
合成方法
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be synthesized using a variety of methods, including catalytic hydrogenation, palladium-catalyzed cross-coupling, and the Suzuki reaction. In the catalytic hydrogenation method, this compound is synthesized by reacting 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a hydrogenation catalyst such as palladium on carbon. In the palladium-catalyzed cross-coupling method, 4-bromobenzoyl chloride is reacted with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as sodium carbonate.
安全和危害
属性
IUPAC Name |
methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVSCAMXAPTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910453.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2910454.png)


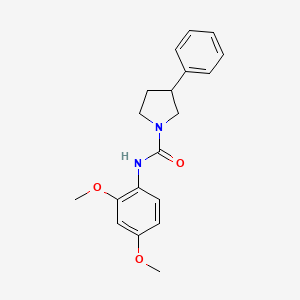

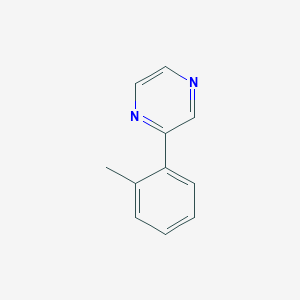
![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)
![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)


